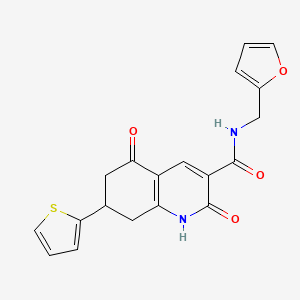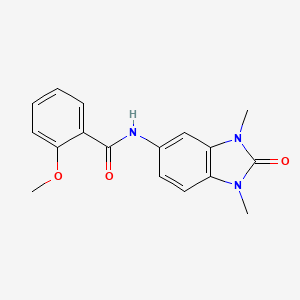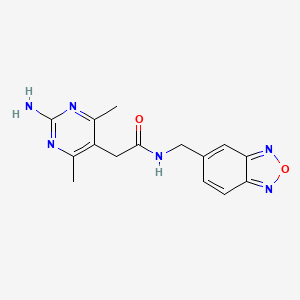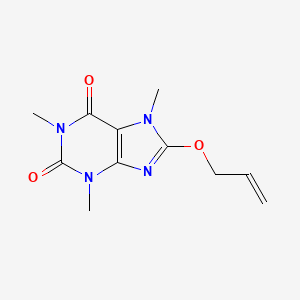![molecular formula C17H24N2O2 B5371449 1-allyl-4-[(3,4-dimethylphenoxy)acetyl]piperazine](/img/structure/B5371449.png)
1-allyl-4-[(3,4-dimethylphenoxy)acetyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-allyl-4-[(3,4-dimethylphenoxy)acetyl]piperazine is a chemical compound that belongs to the class of piperazine derivatives. This compound is of great interest to the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience.
Mechanism of Action
The exact mechanism of action of 1-allyl-4-[(3,4-dimethylphenoxy)acetyl]piperazine is not fully understood. However, it is believed to act as a modulator of the serotonergic and dopaminergic systems in the brain. This compound has been shown to increase the levels of serotonin and dopamine in the brain, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
This compound has been reported to exhibit a wide range of biochemical and physiological effects. It has been shown to modulate the levels of various neurotransmitters, including serotonin, dopamine, and norepinephrine. This compound has also been reported to affect the levels of various cytokines and growth factors, which may contribute to its therapeutic effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-allyl-4-[(3,4-dimethylphenoxy)acetyl]piperazine is its versatility in the laboratory. This compound can be easily synthesized using standard laboratory equipment and reagents. It also exhibits a wide range of biological activities, making it a useful tool for studying various physiological and pathological processes.
However, there are also some limitations associated with the use of this compound in lab experiments. For example, its mechanism of action is not fully understood, which may limit its use in certain applications. Additionally, the compound may exhibit some degree of toxicity, which may limit its use in certain in vivo experiments.
Future Directions
There are many potential future directions for research on 1-allyl-4-[(3,4-dimethylphenoxy)acetyl]piperazine. One area of interest is the development of novel therapeutic agents based on this compound. For example, derivatives of this compound may be developed with improved pharmacokinetic and pharmacodynamic properties.
Another area of interest is the elucidation of the compound's mechanism of action. Further studies are needed to determine the exact biochemical and physiological pathways through which this compound exerts its effects.
Conclusion
In conclusion, this compound is a versatile compound with potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. Its mechanism of action is not fully understood, but it has been shown to exhibit a wide range of biological activities. Further research is needed to fully elucidate its mechanism of action and to develop novel therapeutic agents based on this compound.
Synthesis Methods
The synthesis of 1-allyl-4-[(3,4-dimethylphenoxy)acetyl]piperazine involves the reaction of 1-allylpiperazine with 3,4-dimethylphenoxyacetyl chloride in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product. This synthesis method has been reported in the literature and can be carried out using standard laboratory equipment and reagents.
Scientific Research Applications
1-allyl-4-[(3,4-dimethylphenoxy)acetyl]piperazine has been extensively studied for its potential applications in medicinal chemistry and drug discovery. This compound has been shown to exhibit a wide range of biological activities, including antipsychotic, antidepressant, and anxiolytic effects. It has also been reported to possess anticonvulsant and analgesic properties.
properties
IUPAC Name |
2-(3,4-dimethylphenoxy)-1-(4-prop-2-enylpiperazin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c1-4-7-18-8-10-19(11-9-18)17(20)13-21-16-6-5-14(2)15(3)12-16/h4-6,12H,1,7-11,13H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEGUPKNLFUUXMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(=O)N2CCN(CC2)CC=C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5,5-dimethyl-3-{[3-(trifluoromethyl)benzyl]amino}-2-cyclohexen-1-one](/img/structure/B5371370.png)
![1-[(2-cyclopropyl-1H-benzimidazol-1-yl)acetyl]-3-[(dimethylamino)methyl]-3-pyrrolidinol](/img/structure/B5371382.png)

![6-[methyl(pyridin-2-ylmethyl)amino]-N-[(3-propylisoxazol-5-yl)methyl]nicotinamide](/img/structure/B5371392.png)

![(3S*,4R*)-4-(hydroxymethyl)-1-{[3-(1-pyrrolidinylsulfonyl)-2-thienyl]carbonyl}-3-piperidinol](/img/structure/B5371401.png)
![N-(3-methoxyphenyl)-5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B5371415.png)



![2-{[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]methyl}-3,5-dimethylpyridin-4(1H)-one](/img/structure/B5371448.png)
![rel-(4aS,8aR)-1-(3-aminopropyl)-6-[(4-isopropyl-1,3-thiazol-2-yl)methyl]octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5371453.png)

![1-{1-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-4-yl}pyrrolidin-2-one](/img/structure/B5371468.png)